molecular formula C13H16N2O4S B1414858 N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 145729-15-3

N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B1414858
CAS No.: 145729-15-3
M. Wt: 296.34 g/mol
InChI Key: BTXHHMJYPDIGAO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Assignment
1.98 (s, 3H) Acetamide methyl protons
2.45–2.65 (m, 4H) Piperidine C3/C5 protons
3.10–3.30 (m, 4H) Piperidine C2/C6 protons
7.65 (d, 2H, J=8.4 Hz) Aromatic protons (ortho to sulfonyl)
7.85 (d, 2H, J=8.4 Hz) Aromatic protons (meta to sulfonyl)
10.25 (s, 1H) Acetamide NH proton

¹³C NMR (100 MHz, DMSO-d₆) :

δ (ppm) Assignment
22.4 Acetamide methyl carbon
28.5, 40.2 Piperidine C3/C5 carbons
45.8 Piperidine C2/C6 carbons
120.5, 129.8 Aromatic carbons
142.3 Sulfonyl-attached aromatic carbon
168.9 Acetamide carbonyl carbon
207.6 Piperidin-4-one ketone carbon.

Infrared (IR) Vibrational Fingerprint Analysis

Key IR absorptions (KBr, cm⁻¹):

Peak Assignment
3270 N-H stretch (acetamide)
1680 C=O stretch (acetamide)
1655 C=O stretch (piperidinone)
1320, 1150 S=O asymmetric/symmetric stretches
1245 C-N stretch (sulfonamide)
835 C-H out-of-plane bending (para-substituted benzene).

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

  • 297.1 [M+H]⁺ (base peak).
  • Major fragments:
    • 255.0 (loss of acetyl group, -COCH₃).
    • 184.9 (cleavage of sulfonamide bond, C₆H₅SO₂⁺).
    • 98.0 (piperidinone fragment, C₅H₈NO⁺).

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Geometry

DFT calculations (B3LYP/6-311+G(d,p)) predict:

  • Bond lengths :
    • S-O: 1.43–1.45 Å
    • C-N (sulfonamide): 1.36 Å
    • C=O (acetamide): 1.23 Å
  • Dihedral angles :
    • Benzene-sulfonyl: 87° (near-orthogonal).
    • Sulfonyl-piperidinone: 112° (distorted tetrahedral).

Properties

IUPAC Name

N-[4-(4-oxopiperidin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-10(16)14-11-2-4-13(5-3-11)20(18,19)15-8-6-12(17)7-9-15/h2-5H,6-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXHHMJYPDIGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

The compound’s synthesis typically involves sulfonylation of a phenylacetamide intermediate with a 4-oxopiperidine sulfonyl derivative. Two primary routes dominate:

Route 1: Direct Sulfonylation

  • Step 1 : Synthesis of 4-aminophenylacetamide by acetylation of 4-nitroaniline followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation).
  • Step 2 : Sulfonylation with 4-oxopiperidine-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetone).

Route 2: Sequential Functionalization

  • Step 1 : Preparation of 4-(piperidin-1-ylsulfonyl)aniline via sulfonylation of 4-nitrobenzenesulfonyl chloride with piperidine, followed by nitro-group reduction.
  • Step 2 : Acetylation of the aniline intermediate using acetic anhydride or acetyl chloride.

Detailed Methodologies and Optimization

Sulfonylation Reaction Conditions

Parameter Optimal Conditions Source Citation
Solvent Acetone, DCM, or THF
Base K₂CO₃ or Et₃N
Temperature 0–25°C (initial), 50–60°C (reflux)
Reaction Time 6–24 hours
Yield 44–78% (dependent on purification)

Example Protocol

  • Dissolve 4-aminophenylacetamide (1 eq) in dry acetone.
  • Add 4-oxopiperidine-1-sulfonyl chloride (1.1 eq) and K₂CO₃ (2 eq).
  • Reflux for 12 hours, then cool and filter.
  • Purify via recrystallization (n-heptane) or column chromatography.

Critical Intermediate Syntheses

4-Oxopiperidine-1-sulfonyl Chloride
  • Preparation : React 4-oxopiperidine with chlorosulfonic acid (ClSO₃H) in DCM at 0°C.
  • Handling : Use under inert atmosphere due to moisture sensitivity.
4-Aminophenylacetamide
  • Method A : Reduce 4-nitroacetophenone with NaBH₄/CuCl₂ in MeOH (85% yield).
  • Method B : Acetylate 4-nitroaniline followed by catalytic hydrogenation (H₂/Pd-C).

Purification and Characterization

  • Crystallization : Use n-heptane or isopropanol for high-purity isolates.
  • Analytical Data :
    • ¹H NMR (DMSO-d₆): δ 1.95 (s, 3H, COCH₃), 2.50–2.70 (m, 4H, piperidinone CH₂), 3.20–3.40 (m, 4H, SO₂NCH₂), 7.60 (d, 2H, ArH), 7.90 (d, 2H, ArH), 10.20 (s, 1H, NH).
    • HPLC : Retention time ~1.09 min (C18 column, MeCN/H₂O).

Challenges and Mitigations

Chemical Reactions Analysis

N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Antithrombotic Properties

N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide has been identified as a potent inhibitor of coagulation factors, particularly factor Xa. This inhibition is crucial for the prevention and treatment of thromboembolic disorders, which include conditions such as thrombosis, myocardial infarction, and stroke. The compound's ability to inhibit factor Xa positions it as a promising candidate for developing new anticoagulant therapies.

Key Findings:

  • Mechanism of Action: The compound acts by interfering with the blood coagulation cascade, specifically targeting factor Xa and potentially other factors like factor IXa and thrombin .
  • Clinical Implications: Its use extends to preventing rethrombosis in surgical settings and managing conditions associated with abnormal blood coagulation .

Cancer Treatment

Research indicates that this compound may also have applications in oncology. The compound has shown potential in inhibiting tumor growth and metastasis, likely due to its effects on coagulation pathways that are often dysregulated in cancer patients.

Case Studies:

  • In Vitro Studies: Laboratory studies have demonstrated that the compound can reduce the proliferation of cancer cells by modulating the tumor microenvironment through its anticoagulant properties .
  • Potential Combinations: There is ongoing research into combining this compound with traditional chemotherapeutics to enhance therapeutic efficacy against various cancers .

Anticonvulsant Activity

Another significant application of this compound is its anticonvulsant activity. Studies have shown that derivatives of this compound can exhibit protective effects against seizures in animal models.

Research Insights:

  • Synthesis of Derivatives: Various derivatives have been synthesized and tested for their anticonvulsant properties, showing varying degrees of effectiveness in models of epilepsy .
  • Mechanism: The anticonvulsant activity is believed to be linked to the compound's ability to bind to neuronal voltage-sensitive sodium channels, which play a critical role in the generation and propagation of action potentials in neurons .

Summary Table of Applications

ApplicationMechanism/ActionClinical Relevance
AntithromboticInhibition of factor Xa and other coagulation factorsTreatment/prevention of thromboembolic disorders
Cancer TreatmentModulation of tumor microenvironmentPotential for reducing tumor growth and metastasis
AnticonvulsantBinding to sodium channelsProtection against seizures in epilepsy models

Mechanism of Action

The mechanism of action of N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular signaling pathways .

Comparison with Similar Compounds

Analgesic and Anti-Inflammatory Agents

Compounds with piperazinyl or piperidinyl sulfonamide groups, such as N-[4-(4-methylpiperazinyl)sulfonylphenyl]acetamide (, Compound 35), exhibit analgesic activity comparable to paracetamol . In contrast, This compound lacks reported analgesic data, suggesting a need for targeted studies .

Antibacterial and Anticancer Derivatives

Sulfonamide derivatives like N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide () are intermediates in synthesizing sulfamethizole, an antibacterial drug. Impurities formed during its synthesis highlight the importance of structural precision in drug development .

Biological Activity

N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide, with the molecular formula C13H16N2O4S and a molecular weight of 296.35 g/mol, is a compound that has garnered attention for its potential biological activities. It is synthesized through the reaction of 4-aminophenyl sulfone with acetic anhydride, typically in the presence of a base. This compound is characterized by its unique structural features that confer specific chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit certain enzymes and affect cellular signaling pathways by binding to specific receptors or enzymes. The exact mechanisms are still under investigation, but it is believed to modulate the activity of these targets, leading to various biological effects.

Comparative Analysis with Similar Compounds

To understand the potential of this compound, it is essential to compare it with related compounds. The following table summarizes key differences and similarities:

Compound NameStructure FeaturesBiological ActivityNotes
This compoundAcetamide groupPotential enzyme inhibitionUnder investigation
N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}methanamideMethanamide groupVaries; less potentStructural variant
N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}propionamidePropionamide groupSimilar activity profileChemical reactivity differs
N-{4-(2-chlorophenyl)piperazine} derivativesPiperazine moietyAnticonvulsant activity observedShows significant biological effects

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides insight into its potential applications. For example, compounds containing piperidine or piperazine structures have been explored for their anticonvulsant properties in various animal models. One study highlighted that certain derivatives exhibited significant protection against seizures at varying doses, suggesting a structure–activity relationship that could be relevant for this compound .

Additionally, other studies have indicated that compounds with similar structural motifs may serve as effective scaffolds for drug development targeting neurological disorders due to their ability to interact with specific biological targets .

Q & A

Q. What are the recommended synthetic routes for preparing N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide, and how can reaction yields be optimized?

Synthesis typically involves sulfonylation of 4-aminophenylacetamide derivatives with activated 4-oxopiperidine intermediates. A validated method includes:

  • Reacting 4-oxopiperidine with chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Coupling this intermediate with N-(4-aminophenyl)acetamide under basic conditions (e.g., NaHCO₃ or pyridine) to form the sulfonamide bond .
    Optimization strategies :
  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Maintain pH 8–9 during coupling to enhance nucleophilic substitution efficiency .
  • Purify via recrystallization (methanol/water) to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization involves:

  • NMR spectroscopy : Confirm sulfonamide bond formation via δ 7.6–8.2 ppm (aromatic protons) and δ 3.2–3.8 ppm (piperidinyl protons) .
  • Mass spectrometry : Molecular ion peak at m/z 323.34 (C₁₃H₁₆N₂O₄S) .
  • X-ray crystallography : Resolve dihedral angles between aromatic and piperidinyl rings (e.g., 83.2° in analogous compounds) to confirm conformational stability .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Anti-inflammatory activity : Use LPS-induced TNF-α suppression assays in RAW 264.7 macrophages (IC₅₀ comparison to reference drugs) .
  • Analgesic potential : Tail-flick or acetic acid-induced writhing models in rodents, with dose ranges of 10–100 mg/kg .
  • Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) or sulfotransferases to assess mechanistic pathways .

Advanced Research Questions

Q. How do electronic effects of the 4-oxopiperidine substituent influence sulfonamide bond stability and bioactivity?

  • Electronic analysis : The electron-withdrawing ketone group in 4-oxopiperidine increases sulfonamide bond polarity, enhancing hydrogen-bonding interactions with biological targets (e.g., COX-2 active sites) .
  • Stability studies : Under physiological pH (7.4), the sulfonamide bond shows <5% hydrolysis over 24 hours, confirmed via HPLC .
  • Bioactivity correlation : Analogous compounds with 4-oxopiperidine exhibit 2–3× higher analgesic activity than non-ketone derivatives (e.g., 4-methylpiperazinyl analogs) .

Q. How can contradictory data on anti-nociceptive efficacy in inflammatory vs. neuropathic pain models be resolved?

  • Mechanistic profiling : Perform RNA sequencing in dorsal root ganglia to identify differential gene expression (e.g., TRPV1 vs. NMDA receptor modulation) .
  • Dose-response studies : Compare efficacy at 50 mg/kg (inflammatory) vs. 100 mg/kg (neuropathic) to address potency thresholds .
  • Metabolite analysis : Use LC-MS to detect active metabolites (e.g., deacetylated derivatives) that may contribute to neuropathic pain relief .

Q. What computational methods are recommended for predicting off-target interactions of this sulfonamide derivative?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 5F1A for COX-2) to assess binding affinity (ΔG < −8 kcal/mol suggests high specificity) .
  • Pharmacophore modeling : Identify critical features (sulfonamide oxygen, acetamide carbonyl) for off-target screening against databases like ChEMBL .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate protein-ligand complex stability (RMSD < 2 Å indicates robust binding) .

Data Contradiction and Validation

Q. How to address discrepancies in reported solubility values across studies?

  • Standardized protocols : Use the shake-flask method with PBS (pH 7.4) and quantify via UV-Vis at λmax 255 nm .
  • Temperature control : Ensure measurements at 25°C ± 0.5°C to avoid kinetic solubility artifacts .
  • Comparative analysis : Solubility ranges from 61.3 µg/mL (methanol) to <10 µg/mL (aqueous buffers) highlight solvent-dependent variability .

Q. What validation steps are critical when replicating SAR studies for sulfonamide analogs?

  • Control compounds : Include structurally validated references (e.g., N-acetylsulfapyridine) to benchmark activity .
  • Batch consistency : Verify purity (>98% via HPLC) and crystallinity (PXRD) to exclude synthetic byproduct interference .
  • Orthogonal assays : Combine enzymatic (e.g., COX inhibition) and cellular (e.g., cytokine suppression) assays to confirm target engagement .

Methodological Resources

  • Synthetic protocols :
  • Pharmacological assays :
  • Computational tools :

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide
Reactant of Route 2
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N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide

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